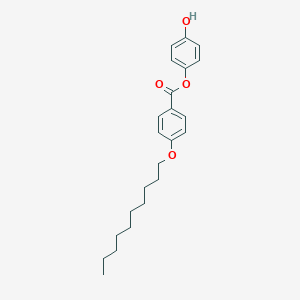

4-Hydroxyphenyl 4-(decyloxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) 4-decoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-2-3-4-5-6-7-8-9-18-26-21-14-10-19(11-15-21)23(25)27-22-16-12-20(24)13-17-22/h10-17,24H,2-9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHRWODBTTZRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560737 | |

| Record name | 4-Hydroxyphenyl 4-(decyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124249-85-0 | |

| Record name | 4-Hydroxyphenyl 4-(decyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Hydroxyphenyl 4 Decyloxy Benzoate

Esterification Routes for Phenyl Benzoate (B1203000) Framework Construction

The formation of the central ester linkage is the cornerstone of the synthesis. Various coupling protocols have been explored to facilitate this reaction efficiently.

A widely employed and effective method for the synthesis of phenyl benzoate frameworks is the Steglich esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). nih.govorganic-chemistry.org This reaction is known for its mild conditions, making it suitable for substrates that may be sensitive to acid or heat. organic-chemistry.org

The general mechanism involves the activation of the carboxylic acid, in this case, 4-(decyloxy)benzoic acid, by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a potent acyl transfer catalyst, then reacts with this intermediate to form a reactive N-acylpyridinium salt. organic-chemistry.org This salt is subsequently attacked by a hydroxyl group from the phenol (B47542) component (e.g., a mono-protected hydroquinone) to form the desired ester and the byproduct, dicyclohexylurea (DCU). organic-chemistry.orgnih.gov The reaction is typically carried out in an anhydrous solvent such as dichloromethane (CH2Cl2) at room temperature. nih.gov

Table 1: Reagents in DCC/DMAP Coupling Protocol

| Reagent | Chemical Name | Role in Reaction |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling agent; activates the carboxylic acid. organic-chemistry.org |

| DMAP | 4-(Dimethylamino)pyridine | Acyl transfer catalyst; accelerates the reaction. organic-chemistry.orgnih.gov |

| Carboxylic Acid | 4-(decyloxy)benzoic acid | Acyl group donor. |

| Phenol | Hydroquinone (B1673460) or protected derivative | Nucleophile; hydroxyl group acceptor. |

| Solvent | Dichloromethane (CH2Cl2) | Anhydrous reaction medium. nih.gov |

A significant drawback of using DCC is the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble in many common solvents and may require filtration to remove. researchgate.net

To circumvent the challenges associated with DCC, alternative coupling agents have been investigated. One popular alternative is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net EDC functions via a similar mechanism to DCC but offers a significant advantage in product purification. The urea byproduct formed from EDC is water-soluble, allowing for its easy removal through an aqueous workup. researchgate.netreddit.com

Other classical methods for ester bond formation include the reaction of an alcohol with acyl halides or acid anhydrides. nih.gov For instance, 4-(decyloxy)benzoic acid could be converted to 4-(decyloxy)benzoyl chloride using a reagent like thionyl chloride. This highly reactive acyl chloride can then react with a protected hydroquinone to form the ester bond. Additionally, acid-catalyzed esterification, such as using 4-methylbenzene-1-sulfonic acid, represents another potential route, though it may be less suitable for complex or sensitive substrates. core.ac.uk

The primary challenge in synthesizing 4-Hydroxyphenyl 4-(decyloxy)benzoate is controlling the reaction to favor the formation of the mono-ester over the di-ester of hydroquinone. google.com Direct esterification with hydroquinone often leads to a mixture of mono-substituted product, di-substituted product (1,4-bis(4-decyloxybenzoyl)hydroquinone), and unreacted starting material.

Two main strategies are employed to achieve regioselectivity:

Use of Excess Hydroquinone : Reacting the acyl donor (e.g., 4-(decyloxy)benzoyl chloride) with a large excess of hydroquinone can statistically favor mono-esterification. However, this approach necessitates a challenging separation of the desired product from the large quantity of unreacted hydroquinone, resulting in a poor space-time yield. google.com

Use of Mono-Protected Hydroquinone : A more controlled and synthetically elegant approach involves the use of a hydroquinone derivative where one of the two hydroxyl groups is protected. google.com A common choice for this is 4-benzyloxyphenol, where one hydroxyl group is protected as a benzyl ether. nih.govtubitak.gov.tr This protected precursor allows the esterification reaction to occur exclusively at the free hydroxyl group. The protecting group is then removed in a subsequent step to yield the final product. organic-chemistry.org

Precursor Synthesis and Targeted Functional Group Transformations

The precursor 4-(decyloxy)benzoic acid is typically synthesized via a two-step process starting from a commercially available 4-hydroxybenzoate ester, such as ethyl 4-hydroxybenzoate. nih.govtubitak.gov.tr

Williamson Ether Synthesis : The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is alkylated using a decyl halide, commonly 1-bromodecane (C10H21Br). This reaction is conducted in the presence of a weak base, such as potassium carbonate (K2CO3), and a suitable solvent like 2-butanone, typically under reflux conditions. nih.govtubitak.gov.tr

Ester Hydrolysis : The resulting ethyl 4-(decyloxy)benzoate is then hydrolyzed to the corresponding carboxylic acid. This is achieved by heating with a strong base, such as a 10 N aqueous solution of sodium hydroxide (NaOH) in ethanol, followed by acidification to protonate the carboxylate salt. nih.govtubitak.gov.tr

Table 2: Synthesis Pathway for 4-(decyloxy)benzoic Acid

| Step | Reaction Type | Starting Material | Reagents | Product |

|---|---|---|---|---|

| 1 | Ether Synthesis | Ethyl 4-hydroxybenzoate | 1-bromodecane, K2CO3, 2-butanone | Ethyl 4-(decyloxy)benzoate |

| 2 | Hydrolysis | Ethyl 4-(decyloxy)benzoate | NaOH (aq), Ethanol | 4-(decyloxy)benzoic acid nih.govtubitak.gov.tr |

The use of protecting groups is essential for achieving a regioselective synthesis. organic-chemistry.org A protecting group is a temporarily attached chemical moiety used to decrease the reactivity of a functional group during a synthetic sequence. organic-chemistry.org

For the synthesis of this compound, the benzyl (Bn) ether is a commonly used protecting group for one of the phenolic hydroxyls of hydroquinone. libretexts.org

Protection : The starting material for the esterification is 4-benzyloxyphenol, which is hydroquinone mono-protected with a benzyl group. This ensures that the DCC/DMAP coupling reaction occurs only at the single free hydroxyl position. nih.govtubitak.gov.tr

Deprotection : After the ester bond has been successfully formed, the benzyl protecting group must be removed to reveal the free hydroxyl group of the final product. The benzyl group is typically cleaved by catalytic hydrogenolysis. libretexts.org This process involves reacting the protected intermediate with hydrogen gas (H2) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This method is effective and generally does not affect the newly formed ester linkage.

This protection-esterification-deprotection sequence provides a reliable and high-yielding pathway to the target molecule, overcoming the inherent challenge of regioselectivity. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize product yield and ensure high purity. Research into the synthesis of this compound and structurally similar 4-hydroxyphenyl benzoate derivatives has identified several key parameters that significantly influence the reaction outcome. These include the choice of synthetic pathway, reactant stoichiometry, catalyst systems, solvent, temperature, and reaction time.

Two primary synthetic strategies are commonly employed for this class of compounds: a cleavage reaction of a disubstituted intermediate and a direct esterification reaction. The optimization of conditions for both pathways is crucial for achieving efficient and clean product formation.

One effective method involves the cleavage of a 1,4-bis(benzoyl)hydroquinone derivative using an alkali metal alkanolate. google.com This approach is designed to overcome the common problem of controlling the reaction to achieve mono-substitution on the hydroquinone molecule. google.com Optimization of this pathway focuses on the molar ratio of the reactants, temperature, and pressure. The ideal temperature range for this cleavage reaction is between 30°C and 90°C, carried out in a substantially inert solvent such as Tetrahydrofuran (THF). google.com Maintaining the pressure between 0.09 and 0.2 MPa has also been found to be beneficial. google.com Following these optimized conditions can lead to yields as high as 90%. google.com

| Parameter | Condition Range | Optimized Condition | Impact on Yield/Purity |

|---|---|---|---|

| Temperature | 0°C - 120°C | 30°C - 90°C | Enhances reaction rate while minimizing side product formation. |

| Pressure | 0.05 - 1 MPa | 0.09 - 0.2 MPa | Maintains reaction integrity and solvent performance. |

| Solvent | Inert Solvents | Tetrahydrofuran (THF) | Provides good solubility for reactants and is inert under reaction conditions. |

| Reactant Ratio | 1.0 - 2.0 mol (alkanolate per mol of diester) | 1.1 - 1.7 mol | Controls the cleavage to favor the desired mono-substituted product. |

A second common pathway is the direct esterification of a carboxylic acid with a phenol, often facilitated by a coupling agent and a catalyst. In syntheses of analogous structures, such as 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, the Steglich esterification conditions have been successfully applied. nih.govtubitak.gov.tr This reaction typically employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.govtubitak.gov.tr

The optimization of this method involves careful control over the stoichiometry of the coupling agent and catalyst, as well as the reaction time and temperature. The reaction is generally performed in a dry aprotic solvent, like dichloromethane (CH2Cl2), to prevent hydrolysis of the activated intermediates. nih.govtubitak.gov.tr Stirring the reaction mixture at room temperature for an extended period, typically 24 hours, allows the reaction to proceed to completion. nih.govtubitak.gov.tr This method has been shown to produce yields of approximately 76% after purification by column chromatography. nih.govtubitak.gov.tr

| Parameter | Reagent/Condition | Role | Impact on Yield/Purity |

|---|---|---|---|

| Coupling Agent | N,N'-dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid for esterification. | Crucial for driving the reaction forward; stoichiometry must be controlled. |

| Catalyst | 4-(dimethylamino)pyridine (DMAP) | Acyl transfer catalyst that accelerates the reaction. | Significantly increases the rate of ester formation. |

| Solvent | Dry Dichloromethane (CH2Cl2) | Provides a non-reactive medium for the reaction. | Ensures reactants are dissolved and prevents unwanted side reactions. |

| Temperature | Room Temperature | Mild condition to ensure stability of reactants and products. | Avoids thermal degradation and improves selectivity. |

| Reaction Time | 24 hours | Allows the reaction to reach completion. | Maximizes the conversion of starting materials to the final product. |

For both methodologies, purification of the crude product is a critical final step to achieve high purity. Techniques such as recrystallization or column chromatography are frequently used to remove unreacted starting materials and byproducts. nih.govtubitak.gov.trresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Hydroxyphenyl 4 Decyloxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Insights

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei. For 4-Hydroxyphenyl 4-(decyloxy)benzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the decyloxy chain. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituent groups.

The protons on the benzoate (B1203000) ring, being attached to an electron-withdrawing ester group, are deshielded and resonate at a lower field compared to the protons on the hydroxyphenyl ring. Specifically, the two protons ortho to the ester group (H-2' and H-6') are expected to appear as a doublet around 8.0-8.2 ppm, while the two protons meta to the ester group (H-3' and H-5') would also present as a doublet, but at a slightly higher field, typically in the range of 7.2-7.4 ppm.

In the hydroxyphenyl moiety, the protons ortho to the hydroxyl group (H-2 and H-6) are anticipated to be chemically equivalent and appear as a doublet, as are the protons meta to the hydroxyl group (H-3 and H-5). The electron-donating nature of the hydroxyl group shields these protons, causing them to resonate at a higher field compared to those on the benzoate ring.

The protons of the decyloxy chain exhibit characteristic signals in the aliphatic region of the spectrum. The methylene protons adjacent to the oxygen atom (-OCH₂-) are the most deshielded of the alkyl chain and typically appear as a triplet around 4.0 ppm. The subsequent methylene groups along the chain will show a series of multiplets, generally between 1.2 and 1.8 ppm. The terminal methyl group (-CH₃) of the decyl chain is the most shielded and will present as a triplet at approximately 0.9 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2', H-6' (Benzoate Ring) | 8.0 - 8.2 | d |

| H-3', H-5' (Benzoate Ring) | 7.2 - 7.4 | d |

| H-2, H-6 (Hydroxyphenyl Ring) | 6.8 - 7.0 | d |

| H-3, H-5 (Hydroxyphenyl Ring) | 6.7 - 6.9 | d |

| -OCH₂- (Decyloxy Chain) | ~4.0 | t |

| -(CH₂)₈- (Decyloxy Chain) | 1.2 - 1.8 | m |

| -CH₃ (Decyloxy Chain) | ~0.9 | t |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon atom in the molecule.

The carbonyl carbon of the ester group (C=O) is significantly deshielded and appears at a characteristic downfield shift, typically in the range of 165-175 ppm. The aromatic carbons also exhibit distinct chemical shifts. The carbon atom of the benzoate ring attached to the ester oxygen (C-1') is found at a lower field than the other aromatic carbons of this ring. Similarly, the carbon atom of the hydroxyphenyl ring bonded to the ester oxygen (C-4) is also deshielded. The carbon bearing the hydroxyl group (C-1) will also show a characteristic downfield shift.

The carbons of the decyloxy chain are observed in the aliphatic region of the spectrum. The carbon atom directly bonded to the oxygen (-OCH₂-) is the most deshielded of the alkyl chain, resonating around 68 ppm. The other methylene carbons of the chain appear in the range of 22-32 ppm, with the terminal methyl carbon being the most shielded and appearing at approximately 14 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester Carbonyl) | 165 - 175 |

| Aromatic Carbons | 115 - 160 |

| -OCH₂- (Decyloxy Chain) | ~68 |

| -(CH₂)₈- (Decyloxy Chain) | 22 - 32 |

| -CH₃ (Decyloxy Chain) | ~14 |

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms and their spatial relationships.

COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent protons. For instance, the aromatic protons on each ring would show correlations between ortho-coupled neighbors. In the decyloxy chain, the -OCH₂- protons would show a cross-peak with the adjacent -CH₂- protons, and this connectivity would continue down the alkyl chain, confirming the sequence of the methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) , or its more modern counterpart HSQC (Heteronuclear Single Quantum Coherence), is a heteronuclear correlation experiment that establishes one-bond correlations between protons and the carbon atoms to which they are directly attached. The HMQC spectrum would show cross-peaks connecting the ¹H signal of each proton to the ¹³C signal of its corresponding carbon atom. This is invaluable for definitively assigning the carbon signals based on the already established proton assignments. For example, the proton signal around 4.0 ppm would correlate with the carbon signal around 68 ppm, confirming the assignment of the -OCH₂- group.

Together, these 2D NMR techniques provide an irrefutable confirmation of the molecular structure of this compound by mapping out the complete bonding network of the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule. These techniques are particularly useful for identifying key functional groups.

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups.

The most prominent feature in the FT-IR spectrum is the strong absorption band due to the stretching vibration of the ester carbonyl group (C=O). This band typically appears in the region of 1720-1740 cm⁻¹. The exact position is influenced by the electronic effects of the attached phenyl groups.

The C-O stretching vibrations of the ester and ether linkages give rise to strong bands in the fingerprint region. The aryl-ester C-O stretch is usually observed between 1250 and 1300 cm⁻¹, while the alkyl-ether C-O stretch appears in the 1000-1100 cm⁻¹ range.

The presence of the hydroxyl group (-OH) is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups in the solid state. The aromatic C-H stretching vibrations are observed as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the decyloxy chain appear as strong bands just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are typically seen as a series of medium to weak bands in the 1450-1620 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | >3000 | Weak |

| Aliphatic C-H Stretch | <3000 | Strong |

| C=O Stretch (Ester) | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to Weak |

| Aryl-Ester C-O Stretch | 1250 - 1300 | Strong |

| Alkyl-Ether C-O Stretch | 1000 - 1100 | Strong |

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the change in polarizability of a bond during vibration. This technique is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

In the Raman spectrum of this compound, the aromatic ring vibrations are typically strong. The symmetric "breathing" mode of the benzene rings gives rise to a sharp, intense band. The C=C stretching vibrations of the aromatic rings are also prominent.

The stretching vibration of the ester carbonyl group, while strong in the FT-IR, is generally weaker in the Raman spectrum. Conversely, the C-C single bond stretching vibrations within the alkyl chain and the phenyl rings, which are often weak in the FT-IR, can be more readily observed in the Raman spectrum.

Raman spectroscopy is also a powerful tool for studying conformational changes and phase transitions in materials like liquid crystals. Changes in the position and width of Raman bands can provide insights into the molecular ordering and intermolecular interactions in different phases.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. For this compound (C₂₃H₃₀O₄), the calculated monoisotopic mass is 370.2144 g/mol . Electron ionization mass spectrometry (EI-MS) would be expected to show a distinct molecular ion peak (M⁺•) at m/z 370, confirming the molecular formula.

The fragmentation of this compound is governed by the presence of the ester linkage, the two phenyl rings, and the long decyloxy alkyl chain. The analysis of these fragments provides conclusive evidence for the compound's structure. The primary fragmentation pathways for phenyl benzoate esters involve the cleavage of the C-O bonds of the ester group, which are the most labile sites. pharmacy180.comlibretexts.org

Key fragmentation processes include:

Alpha-cleavage at the ether linkage, leading to the formation of a stable, substituted benzoyl cation. Cleavage of the Ar-O bond (pathway A in the fragmentation scheme) results in the formation of the 4-(decyloxy)benzoyl cation.

Cleavage of the ester bond on the other side of the carbonyl group (pathway B), leading to the formation of a 4-hydroxyphenoxy radical and the 4-(decyloxy)benzoyl cation.

Fragmentation of the decyl chain , which typically proceeds through a series of successive losses of 14 amu (CH₂) units, a characteristic pattern for long alkyl chains. libretexts.org

Formation of a phenyl cation (m/z 77) can occur, although this is often a minor pathway due to the ion's relative instability. pharmacy180.comstackexchange.com

The most abundant fragment, or base peak, is often the most stable carbocation that can be formed. For this molecule, the 4-(decyloxy)benzoyl cation (m/z 263) is predicted to be a major fragment due to resonance stabilization.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 370 | Molecular Ion [M]⁺• | [C₂₃H₃₀O₄]⁺• | Intact molecule after ionization |

| 263 | 4-(decyloxy)benzoyl cation | [C₁₇H₂₅O₂]⁺ | Cleavage of the ester C-O bond (loss of 4-hydroxyphenoxy radical) |

| 221 | 4-hydroxybenzoyl cation | [C₇H₅O₂]⁺ | McLafferty-type rearrangement and subsequent cleavage |

| 121 | 4-hydroxybenzoyl cation | [C₇H₅O₂]⁺ | Cleavage of the decyloxy group from the m/z 263 fragment |

| 109 | 4-hydroxyphenyl cation | [C₆H₅O]⁺ | Cleavage of the ester O-Ar bond (loss of 4-(decyloxy)benzoate radical) |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from the benzoyl cation (minor pathway) pharmacy180.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The structure of this compound contains multiple chromophores—the two substituted benzene rings and the carbonyl group (C=O)—which are linked to form an extended conjugated system. This conjugation significantly influences its UV-Vis absorption profile.

The absorption bands observed in the UV-Vis spectrum of this compound arise from π→π* and n→π* electronic transitions. spcmc.ac.in

π→π* Transitions: These are high-energy, high-intensity transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation across the phenyl rings and the benzoate ester group lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to non-conjugated systems. cdnsciencepub.com The spectrum is expected to show strong absorption bands characteristic of substituted benzenoid systems, often referred to as E (ethylenic) and B (benzenoid) bands. spcmc.ac.in The presence of auxochromes like the -OH and -OR groups further shifts these bands to longer wavelengths. spcmc.ac.in

n→π* Transitions: These are lower-energy, lower-intensity transitions that involve exciting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl, hydroxyl, and ether groups, to a π* antibonding orbital. These transitions typically appear as a weak shoulder or a separate band at a longer wavelength than the main π→π* transitions. researchgate.net

The solvent used for analysis can influence the position of these bands; polar solvents can cause a blue shift (to shorter wavelengths) for n→π* transitions and a red shift (to longer wavelengths) for π→π* transitions.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

| Approximate λmax (nm) | Molar Absorptivity (ε) | Type of Transition | Associated Chromophore |

| ~210-230 | High | π→π | E2 (Second Primary) band of the benzenoid systems. |

| ~260-290 | High | π→π | K-band (Konjugationsband) arising from the extended conjugated system (Ar-COO-Ar). cdnsciencepub.com |

| ~280-310 | Medium | π→π | B-band (Benzenoid) of the substituted phenyl rings, shifted by auxochromes. spcmc.ac.in |

| ~320-350 | Low | n→π | Carbonyl group (C=O) within the conjugated ester system. researchgate.net |

Mesophase Behavior and Thermotropic Liquid Crystallinity of 4 Hydroxyphenyl 4 Decyloxy Benzoate

Thermodynamic and Kinetic Aspects of Phase Transitions

The transitions between the crystalline solid, various liquid crystal mesophases, and the isotropic liquid state are governed by thermodynamics. Techniques such as Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM) are essential tools for characterizing these transitions, providing quantitative data on their energetic and qualitative information on their structure nih.govmdpi.com.

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. In the study of liquid crystals, DSC thermograms reveal the temperatures at which transitions occur (e.g., crystal to smectic, smectic to nematic, nematic to isotropic) and the corresponding enthalpy changes (ΔH) researchgate.netmdpi.com. These endothermic peaks on heating and exothermic peaks on cooling provide a thermodynamic fingerprint of the material nih.gov.

For instance, studies on similar benzoate (B1203000) esters reveal distinct peaks for each phase transition. The transition from a crystalline solid (Cr) to a liquid crystalline phase typically involves a significant enthalpy change, while transitions between different mesophases or from a mesophase to the isotropic liquid (Iso) are often less energetic nih.gov. The data from related benzoate compounds illustrate the typical thermodynamic parameters measured.

Table 1: Phase Transition Temperatures and Enthalpy Changes for Representative Benzoate Esters Note: This table presents data for compounds structurally related to 4-Hydroxyphenyl 4-(decyloxy)benzoate to illustrate typical DSC findings.

| Compound | Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Reference |

|---|---|---|---|---|

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) | Cr → SmC | 120.2 | 47.85 | nih.gov |

| SmC → N | 165.2 | - | ||

| N → Iso | 195.2 | 1.83 | ||

| butyl-p-[p′-n-octyloxy benzoyloxy]benzoate (BBO) | Cr → Smectic | 33.1 | - | |

| Smectic → Iso | 44.2 | - |

Polarizing Optical Microscopy (POM) is an indispensable qualitative technique for identifying liquid crystal phases. As anisotropic materials, liquid crystals are birefringent, and when viewed between crossed polarizers, they exhibit characteristic textures that act as fingerprints for specific mesophases mdpi.com.

Upon cooling from the isotropic liquid (which appears dark under crossed polarizers), droplets of the nematic phase may appear and coalesce, often forming a schlieren or marbled texture. Smectic phases, having layered structures, typically display focal conic fan-shaped textures researchgate.net. For example, in a related dodecyloxybenzoate derivative, the nematic phase was identified by its characteristic texture, and upon further cooling, a schlieren texture of a Smectic C phase was observed nih.gov. The direct observation of these textures as a function of temperature allows for the precise determination of transition temperatures and the construction of a phase sequence mdpi.com.

Investigation of Smectic and Nematic Mesophases in Decyloxybenzoate Esters

Decyloxybenzoate esters, due to their molecular structure featuring a rigid core and a flexible decyloxy chain, are prone to forming both smectic (more ordered, layered) and nematic (less ordered) phases tubitak.gov.tr. The length of the alkyl chain plays a critical role; longer chains, such as decyloxy, tend to promote the formation of smectic phases researchgate.net.

The Smectic A (SmA) phase is characterized by a layered structure where the constituent molecules are, on average, oriented with their long axes perpendicular to the layer planes. Within each layer, the molecules have no long-range positional order, behaving like a two-dimensional liquid rsc.org. Under POM, the SmA phase often exhibits a focal conic fan texture.

X-ray diffraction (XRD) studies are used to confirm the structure and measure the layer spacing (d). In the SmA phase, a sharp small-angle reflection corresponding to the layer thickness is observed researchgate.net. For example, temperature-dependent XRD analysis of 4-butyloxyphenyl 4'-decyloxybenzoate confirmed the existence of a SmA mesophase. In this phase, the measured smectic layer thickness was found to be slightly less than the fully extended molecular length, suggesting some degree of molecular disorder or interdigitation researchgate.net.

The Smectic C (SmC) phase is structurally similar to the SmA phase, with the key difference being that the molecular long axes are tilted at a specific angle with respect to the layer normal nih.gov. This tilt is a characteristic feature and makes the phase optically biaxial. Under POM, the SmC phase can show a schlieren texture, similar to the nematic phase but often with different defect structures, or broken focal conic fan textures nih.gov.

The presence of an SmC phase has been confirmed in decyloxybenzoate derivatives like 4-butyloxyphenyl 4'-decyloxybenzoate through XRD studies researchgate.net. DSC analysis of related compounds shows that the SmC to Nematic (SmC-N) transition can sometimes have a very small enthalpy change, making it difficult to detect by calorimetry alone and highlighting the importance of complementary POM analysis nih.gov. If a chiral center is introduced into a molecule that exhibits an SmC phase, a chiral smectic C (SmC*) phase can be formed, which is ferroelectric and of great interest for display applications.

The nematic (N) phase is the least ordered liquid crystal mesophase, possessing long-range orientational order but no long-range positional order tcichemicals.com. The molecules tend to align along a common director, but their centers of mass are randomly distributed as in a conventional liquid tcichemicals.com. This phase is characterized by a high degree of fluidity. Under POM, the nematic phase is readily identified by its characteristic "threaded" or schlieren textures, which arise from defects in the director field nih.gov.

The transition from the nematic phase to the isotropic liquid is known as the clearing point. This transition is first-order and is associated with the loss of all long-range orientational order nih.gov. In many homologous series of alkoxybenzoates, the nematic phase is common, and its thermal stability range is influenced by the length of the alkoxy chain . For instance, a dodecyloxybenzoate derivative was shown to exhibit an enantiotropic nematic phase between its SmC phase and the isotropic liquid state nih.gov.

Influence of Molecular Architecture on Mesophase Stability and Range

The length of the terminal alkyl or alkoxy chains plays a critical role in determining the type and stability of the mesophases exhibited by a homologous series of liquid crystals. For calamitic mesogens, increasing the length of the flexible chain generally enhances the stability of more ordered smectic phases at the expense of the less ordered nematic phase.

The flexible alkyl chains increase van der Waals interactions between molecules, which favors the formation of the layered structures characteristic of smectic phases. As the chain lengthens, the tendency for micro-segregation between the rigid aromatic cores and the flexible aliphatic tails increases, promoting lamellar packing. In many homologous series of 4-alkoxyphenyl benzoates, shorter-chain members (e.g., propyl to octyl) may be purely nematogenic, while the smectic phase begins to appear in longer-chain derivatives, such as the decyl homologue. For these longer-chain compounds, both smectic and nematic phases can be observed, a phenomenon known as polymesomorphism.

This trend is summarized in the following table, which illustrates the general relationship between alkyl chain length and mesophase type for a typical calamitic benzoate ester homologous series.

| Alkoxy Chain Length | Predominant Mesophase Type | Typical Behavior |

| Short (e.g., C1-C4) | Nematic or Non-mesomorphic | Higher melting points, often monotropic or non-liquid crystalline. |

| Medium (e.g., C5-C8) | Nematic | Stable, enantiotropic nematic phases are common. |

| Long (e.g., C8-C16) | Smectic and Nematic | Smectic phases (e.g., Smectic A, Smectic C) appear and become more stable as the chain lengthens. |

This table presents a generalized trend for calamitic liquid crystals.

The rigid core of a mesogen, composed of aromatic rings and linking groups, is fundamental to establishing the rod-like molecular shape necessary for liquid crystallinity. The nature of this core significantly influences mesophase stability.

Aromatic Ring Substituents: The introduction of lateral substituents onto the aromatic rings can have a profound effect. A substituent increases the breadth of the molecule, which can disrupt the efficient packing required for stable mesophases, thereby lowering the clearing point (the temperature of transition to the isotropic liquid). The polarity of the substituent is also a key factor. For instance, a polar lateral group can alter the intermolecular forces, potentially favoring either nematic or smectic ordering depending on its position and interaction with neighboring molecules. Generally, broader molecules are less likely to form highly ordered smectic phases.

X-ray Diffraction (XRD) Studies for Mesophase Structure Determination

X-ray diffraction is an indispensable technique for elucidating the structure of liquid crystalline phases. ipme.ru By analyzing the diffraction patterns, which consist of sharp reflections at small angles and broad, diffuse scattering at wide angles, one can determine the arrangement of molecules, such as the layered structure of smectic phases and the average intermolecular distance. ipme.rurice.edu

In smectic phases, molecules are organized into layers, giving rise to a one-dimensional positional order. This periodicity produces a characteristic sharp diffraction peak in the small-angle region of the XRD pattern. The position of this peak, governed by Bragg's Law, allows for the direct calculation of the smectic layer thickness (d).

For instance, in the Smectic A (SmA) phase of 4-butyloxyphenyl 4'-decyloxybenzoate, a compound structurally similar to the title compound, a small-angle reflection is observed at a 2θ angle of approximately 3.50°. researchgate.net This corresponds to a smectic layer thickness of d = 25.22 Å. researchgate.net In the SmA phase, the molecules' long axes are, on average, oriented perpendicular to the layer planes. rice.edu The layer spacing is therefore expected to be close to the fully extended molecular length (L). For many simple, non-polar calamitic liquid crystals, the ratio d/L is approximately 1, indicating a monolayer (SmA₁) structure where molecules are arranged head-to-tail without significant interdigitation. researchgate.net

In certain liquid crystals, particularly those with strong longitudinal dipole moments arising from terminal polar groups (like -CN or -NO₂), the smectic layer spacing can be significantly greater than the molecular length (1 < d/L < 2). This leads to the formation of a partially bilayer Smectic A phase, denoted as SmAd. kent.edu

This structure arises from the antiparallel association of molecules, driven by dipole-dipole interactions, which creates a periodic density wave with a wavelength that is incommensurate with the molecular length. kent.edu In the SmAd phase, the aromatic cores of neighboring molecules overlap, while the flexible alkyl tails are segregated, forming a layered structure where the layer thickness is determined by the length of the molecular pairs. researchgate.net The "d" subscript signifies this interdigitated or dimer-based arrangement. Such phases are common in systems of polar liquid crystals like octyl- and decyl-oxyphenyl nitrobenzoyloxy benzoates. kent.edu

Upon cooling from the liquid crystalline state, these materials eventually undergo a transition to a three-dimensionally ordered crystalline solid. Powder X-ray diffraction (PXRD) is a standard method for characterizing this solid phase. The PXRD pattern of a crystalline powder consists of a series of sharp peaks at specific 2θ angles, which serves as a unique "fingerprint" for that particular crystalline structure. rasayanjournal.co.in

By indexing these peaks, it is possible to determine the crystal system, space group, and unit cell parameters of the material. For example, the crystalline phase of 4-butyloxyphenyl 4'-decyloxybenzoate at room temperature has been identified through PXRD. researchgate.net The analysis revealed a monoclinic crystal system with specific unit cell dimensions. researchgate.net This information is vital for understanding the solid-state packing of the molecules and provides a complete picture of the material's phase behavior from solid to liquid crystal to isotropic liquid.

The table below summarizes the crystallographic data obtained from PXRD for this related compound.

Table 2: Crystallographic Data for 4-butyloxyphenyl 4'-decyloxybenzoate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| a | 23.098 Å |

| b | 5.974 Å |

| c | 12.357 Å |

| β | 121.53° |

| Unit Cell Volume (V) | 1453.56 ų |

Data obtained from a study on 4-butyloxyphenyl 4'-decyloxybenzoate, a structural analog. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Hydroxyphenyl 4 Decyloxy Benzoate

Quantum Chemical Calculations for Prediction of Molecular Properties

Quantum chemical calculations are a powerful tool for elucidating the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are employed to model the electronic structure and predict various molecular characteristics.

Optimization of Molecular Geometry and Conformational Analysis (e.g., using DFT, HF, MP2 methods)

The three-dimensional structure of 4-Hydroxyphenyl 4-(decyloxy)benzoate is fundamental to its liquid crystalline behavior. Computational methods are used to determine the most stable conformation by optimizing the molecular geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

For a molecule like this compound, the conformational landscape is largely dictated by the rotational freedom around several key single bonds. The molecule consists of a rigid core composed of two phenyl rings linked by an ester group, a flexible decyloxy tail, and a terminal hydroxyl group.

The optimization of the entire this compound molecule would involve a systematic search of the conformational space, considering the rotations around the C-O ester bonds, the C-C bonds of the decyloxy chain, and the orientation of the terminal hydroxyl group. Such calculations would typically be performed using DFT with a functional like B3LYP and a basis set such as 6-31G(d,p) to provide a good balance between accuracy and computational cost. The resulting optimized geometry would provide bond lengths, bond angles, and dihedral angles that describe the most probable molecular shape.

Table 1: Representative Theoretical Methods for Geometry Optimization

| Method | Description | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that maps the many-electron problem onto a system of non-interacting electrons in an effective potential. Functionals like B3LYP are widely used. | Optimization of molecular geometries, calculation of vibrational frequencies, and electronic properties for a wide range of molecules. |

| Hartree-Fock (HF) Theory | An ab initio method that solves the Schrödinger equation for a many-electron system in an approximate way by assuming that each electron moves in the average field of all other electrons. | Often used as a starting point for more advanced calculations. It is computationally less expensive than post-HF methods but neglects electron correlation. |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that includes electron correlation effects by means of perturbation theory. | Provides more accurate geometries and energies than HF, especially for systems where electron correlation is important. |

Dipole Moment and Polarisability Calculations for Mesogenic Potential

The mesogenic potential of a molecule, i.e., its ability to form liquid crystal phases, is strongly influenced by its anisotropic properties, such as the dipole moment and polarizability. Quantum chemical calculations can provide quantitative estimates of these properties.

The polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Anisotropic polarizability is crucial for the formation of nematic phases, as it leads to anisotropic van der Waals interactions that favor the parallel alignment of molecules. The extended π-conjugated system of the phenyl benzoate (B1203000) core in this compound results in a significantly larger polarizability along the long molecular axis compared to the transverse directions. Computational methods can calculate the polarizability tensor, from which the polarizability anisotropy (Δα) can be determined. A large positive Δα is a strong indicator of potential nematic mesomorphism.

Table 2: Calculated Electronic Properties and their Relation to Mesogenic Behavior

| Property | Definition | Importance for Mesomorphism |

|---|---|---|

| Dipole Moment (µ) | A vector quantity measuring the separation of charge within a molecule. | Influences dielectric anisotropy and intermolecular electrostatic interactions. A significant transverse component can favor smectic phases. |

| Polarizability (α) | A measure of the deformability of the electron cloud by an electric field. | Anisotropic polarizability leads to anisotropic dispersion forces, which are the primary driving force for the formation of the nematic phase. |

| Polarizability Anisotropy (Δα) | The difference between the polarizability along the long molecular axis and the average of the transverse polarizabilities. | A large positive value is a key indicator of calamitic mesogenic potential. |

HOMO-LUMO Energy Gaps and Electronic Structure Analysis

The electronic structure of this compound can be analyzed through the calculation of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides information about the chemical reactivity, kinetic stability, and electronic excitation properties of the molecule.

A large HOMO-LUMO gap generally implies high stability and low chemical reactivity. In the context of liquid crystals, the electronic properties can influence factors such as the material's color, photostability, and charge transport properties, which are important for applications in electronic devices.

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl and decyloxybenzoate moieties, which contain lone pairs on the oxygen atoms and delocalized π-electrons in the aromatic rings. The LUMO is likely to be distributed over the π-antibonding orbitals of the phenyl benzoate core.

DFT calculations are well-suited for determining the energies of the HOMO and LUMO and visualizing their spatial distribution. The calculated HOMO-LUMO gap can be correlated with the electronic absorption spectra of the molecule, with the lowest energy electronic transition often corresponding to the HOMO-LUMO excitation.

Table 3: Frontier Molecular Orbital Properties

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

While quantum chemical calculations provide insights into the properties of individual molecules, molecular dynamics (MD) simulations are employed to study the collective behavior of a large number of molecules and to understand the formation of condensed phases, including liquid crystalline phases.

Modeling of Self-Assembling Behavior and Molecular Packing Structures

MD simulations can model the spontaneous self-assembly of this compound molecules from an isotropic liquid state into ordered liquid crystalline phases. By simulating a system of hundreds or thousands of molecules over a period of nanoseconds to microseconds, it is possible to observe the emergence of orientational and positional order characteristic of nematic and smectic phases.

These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic positions. The force field includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

For this compound, an all-atom force field would be used to accurately represent the molecular structure and interactions. The simulations would be performed at different temperatures to map out the phase diagram and identify the transition temperatures between different mesophases. Analysis of the simulation trajectories can provide detailed information about the molecular packing, such as the orientational order parameter, radial distribution functions, and the formation of smectic layers. This allows for a direct comparison with experimental data from techniques like X-ray diffraction and polarized optical microscopy.

Analysis of Intermolecular Forces, including Hydrogen Bonding Involving the Hydroxyl Group

The stability and structure of the liquid crystalline phases of this compound are governed by a delicate balance of intermolecular forces. MD simulations provide a powerful means to analyze these interactions in detail.

The primary intermolecular forces at play include:

Electrostatic interactions: These arise from the permanent dipole moments of the molecules. The interactions between the polar ester, ether, and hydroxyl groups contribute to the cohesive energy of the system and can influence the relative arrangement of neighboring molecules.

Hydrogen bonding: The terminal hydroxyl group (-OH) of this compound can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, ester, and ether groups can act as hydrogen bond acceptors. The formation of intermolecular hydrogen bonds can have a profound effect on the mesomorphic behavior, often leading to the formation of dimeric or polymeric supramolecular structures. These hydrogen-bonded aggregates can have a significantly different aspect ratio and polarity compared to the individual molecules, which can stabilize smectic phases over nematic phases.

Theoretical Prediction of Spectroscopic Data

Computational chemistry provides powerful tools to predict and interpret the spectroscopic properties of molecules, offering insights that complement experimental findings. Density Functional Theory (DFT) is a cornerstone of these investigations, enabling the calculation of various molecular properties with a good balance of accuracy and computational cost.

Theoretical vibrational analysis is crucial for assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, chemists can predict the positions of vibrational bands and visualize the corresponding atomic motions (normal modes). These calculations are typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p).

The process involves optimizing the molecular geometry to find its lowest energy conformation. Following this, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the vibrational frequencies and intensities for both IR and Raman spectra. For a molecule like this compound, theoretical spectra would allow for the assignment of key vibrational modes, including:

O-H stretching of the phenol (B47542) group.

C=O stretching of the ester group.

Aromatic C-H and C=C stretching modes of the phenyl rings.

C-O stretching vibrations of the ester and ether linkages.

Aliphatic C-H stretching and bending modes of the decyloxy chain.

A hypothetical data table for the predicted principal vibrational modes is presented below to illustrate the expected output from such a computational study.

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3600 | O-H stretch (phenol) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (decyloxy chain) |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1270 | Asymmetric C-O-C stretch (ester) |

Note: These are representative values and would require specific DFT calculations for accurate prediction.

Time-Dependent Density Functional Theory (TD-DFT) is the leading method for calculating the electronic absorption spectra of molecules. It provides information about the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), as well as the oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would identify the key electronic transitions, which are typically π → π* transitions within the aromatic rings and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the hydroxyl and carbonyl groups. The calculations would predict the λmax values and help in understanding how the electronic structure of the molecule gives rise to its UV-Vis spectrum.

A representative data table summarizing the expected results from a TD-DFT calculation is shown below.

Table 2: Hypothetical Predicted Electronic Transitions for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

|---|---|---|

| ~280 | High | π → π* (HOMO → LUMO) |

Note: HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital. These values are illustrative and would need to be confirmed by actual TD-DFT calculations.

Structure-Property Relationship Studies through Advanced Computational Approaches

Advanced computational methods are instrumental in elucidating the relationships between the molecular structure of a compound and its macroscopic properties. For this compound, these studies could explore how variations in its chemical structure influence its physical, chemical, and potentially biological properties.

Computational approaches can be used to calculate a range of molecular descriptors, such as:

Electronic Properties: Ionization potential, electron affinity, and the HOMO-LUMO gap, which are indicators of chemical reactivity and stability.

Solvation Effects: How the properties of the molecule change in different solvents, which can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

Molecular Electrostatic Potential (MEP): This mapping of the electrostatic potential onto the electron density surface reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into intermolecular interactions.

By systematically modifying the structure of this compound in silico (e.g., by changing the length of the alkyl chain or the position of substituents) and recalculating these descriptors, a quantitative structure-property relationship (QSPR) model can be developed. Such models are valuable for predicting the properties of related compounds and for designing new molecules with desired characteristics.

Advanced Materials Applications and Research Utility of 4 Hydroxyphenyl 4 Decyloxy Benzoate

Application as Stationary Phases in Inverse Gas Chromatography (IGC)

Inverse Gas Chromatography (IGC) is a powerful and efficient technique used to characterize the physicochemical properties of non-volatile materials. tubitak.gov.trsemanticscholar.org In this method, the material to be studied, such as 4-Hydroxyphenyl 4-(decyloxy)benzoate, is used as the stationary phase within the chromatography column. tubitak.gov.trsemanticscholar.org Volatile probe molecules are then injected, and their retention times are measured to elucidate various properties of the stationary phase. semanticscholar.org Research on structurally similar compounds, such as 4-(Decyloxy) benzoic acid (DBA), demonstrates the utility of this class of molecules in IGC applications. nih.govsemanticscholar.org

IGC at infinite dilution is a well-suited method for determining key thermodynamic interaction parameters between a stationary phase and various solvents (probes). nih.govresearchgate.net These parameters provide insight into the solubility and miscibility of the material. For liquid crystalline compounds, researchers can calculate the weight fraction activity coefficient at infinite dilution (Ω₁^∞) and the Flory-Huggins interaction parameter (χ₁₂^∞). researchgate.net These values are crucial for understanding the behavior of the liquid crystal in different chemical environments. For instance, studies on related benzoate-based liquid crystals have successfully used IGC to determine these parameters for a range of solvents, including alkanes, acetates, and aromatic compounds. nih.govresearchgate.nettubitak.gov.tr This characterization is fundamental for designing polymer blends and other composite materials where the liquid crystal is a component.

The unique, ordered structure of liquid crystals in their mesophase provides a geometric selectivity that can be exploited for challenging chemical separations. nih.govtubitak.gov.tr When used as a stationary phase in IGC, these materials can effectively separate structural isomers, a task that is often difficult with conventional stationary phases. semanticscholar.org

A study on the closely related compound 4-(Decyloxy) benzoic acid (DBA) investigated its ability to separate isomers of butyl acetate (B1210297), butyl alcohol, and amyl alcohol. nih.govsemanticscholar.org The separation capability is quantified by the selectivity coefficient (α), where a higher value indicates better separation. tubitak.gov.trsemanticscholar.org The research demonstrated that DBA could successfully separate these isomers in both its surface adsorption region (303.2–328.2 K) and its thermodynamic region (423.2–433.2 K), with better separation observed in the surface adsorption region. nih.govtubitak.gov.tr

| Isomer Pair | Selectivity (α) at 303.2 K | Selectivity (α) at 423.2 K |

|---|---|---|

| n-butyl acetate / iso-butyl acetate | 1.15 | 1.08 |

| n-butyl acetate / tert-butyl acetate | 1.54 | 1.12 |

| n-butyl alcohol / iso-butyl alcohol | 1.10 | 1.05 |

| n-butyl alcohol / tert-butyl alcohol | 1.44 | 1.11 |

| n-amyl alcohol / iso-amyl alcohol | 1.07 | 1.04 |

| n-amyl alcohol / tert-amyl alcohol | 1.31 | 1.07 |

Data derived from studies on the structurally similar compound 4-(Decyloxy) benzoic acid. nih.gov

Surface properties are critical for understanding phenomena like wettability and adhesion. tubitak.gov.tr IGC is an invaluable tool for determining the surface properties of materials. By measuring the retention of various non-polar and polar probe molecules, it is possible to calculate the dispersive component of the surface energy (γₛᴰ), the free energy of adsorption (ΔGₐ), and the acidity-basicity constants (Kₐ and Kₑ). nih.gov

For 4-(Decyloxy) benzoic acid (DBA), IGC was used to calculate these surface parameters. nih.govsemanticscholar.org The dispersive surface energy was determined using the retention data of n-alkanes. The specific free energy of adsorption for polar probes was then used to quantify the acid-base characteristics of the material's surface. The study found that the DBA surface has an acidic character. nih.gov

| Property | Value | Temperature (K) |

|---|---|---|

| Dispersive Surface Energy (γₛᴰ) | 45.33 mJ/m² | 303.2 |

| Acid Constant (Kₐ) | 0.89 | 303.2 |

| Base Constant (Kₑ) | 1.00 | 303.2 |

| Specific Free Energy (ΔGₐˢᴾ) for Dichloromethane | -4.90 kJ/mol | 303.2 |

| Specific Free Energy (ΔGₐˢᴾ) for Tetrahydrofuran | -7.65 kJ/mol | 303.2 |

Data derived from studies on the structurally similar compound 4-(Decyloxy) benzoic acid. nih.gov

Contributions to the Development of Functional Liquid Crystalline Materials

The molecular design of compounds like this compound is central to creating new functional materials with tailored properties. The presence of a long alkyl chain, such as the decyloxy group, is a known strategy for inducing liquid crystalline phases. mdpi.comresearchgate.netresearchgate.netmdpi.com By modifying different parts of the molecular structure—the rigid core, the linking groups, and the terminal chains—scientists can fine-tune the physical properties to suit specific applications. nih.govresearchgate.net

The design of organic semiconductors for optoelectronic devices often involves creating molecules that can self-assemble into highly ordered structures to facilitate charge transport. The introduction of alkoxy groups, like the decyloxy chain, is a promising tool in molecular design for high-mobility and stable organic semiconductors. rsc.org For instance, the synthesis of 4-hydroxyphenyl 4-alkoxybenzoates is a key step in creating more complex, bent-shaped liquid crystals that exhibit unique polar and chiral mesophases. researchgate.net Research on decyloxy-substituted benzothieno-benzothiophene (BTBT) derivatives has shown that the inclusion of oxygen atoms in the terminal alkyl groups can significantly improve thermal stability and charge-carrier mobility, making them suitable for use in light-emitting transistors and phototransistors. rsc.org These principles are directly applicable to the design of materials based on the this compound structure for use in advanced organic optoelectronics. rsc.org

Liquid crystals are most famously used in display technologies such as televisions, computers, and tablets. nih.govtubitak.gov.tr The ability of their constituent molecules to align in response to an electric field allows for the modulation of light, which is the fundamental principle behind liquid crystal displays (LCDs). The specific anisotropic properties of a liquid crystal, influenced by its molecular structure, determine its effectiveness in such devices. researchgate.netmdpi.com Furthermore, the sensitivity of the ordered liquid crystalline state to external stimuli, such as temperature, pressure, or the presence of chemical analytes, makes these materials excellent candidates for sensor technology. nih.govtubitak.gov.tr The unique properties endowed by the this compound structure contribute to the broad library of compounds available for developing next-generation displays and highly sensitive sensing devices. nih.govtubitak.gov.tr

In-Silico Studies for Structure-Activity Relationship Investigations (Methodological Focus)

In-silico or computational methods are indispensable tools for investigating the relationship between the structure of a molecule like this compound and its potential biological activities. nih.gov These techniques allow for the rapid screening and theoretical evaluation of compounds, saving significant time and resources compared to traditional experimental approaches. nih.govpnrjournal.com

Molecular docking is a computational method used in structure-based drug design to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. wikipedia.orgnumberanalytics.com The primary goal is to predict the preferred orientation (pose) and binding affinity of the ligand within the target's binding site. wikipedia.orgjscimedcentral.com This knowledge is crucial for designing new drugs and understanding biochemical processes. wikipedia.org

The docking process consists of two main stages:

Pose Generation (Searching): A search algorithm explores the vast conformational space of the ligand and its possible orientations within the binding site. nih.govnih.gov This involves simulating translations, rotations, and internal torsional changes of the ligand. wikipedia.org

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each generated pose. researchgate.net These functions calculate a score based on various intermolecular interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions. pnrjournal.comjscimedcentral.com The poses are then ranked, with the lowest binding energy typically representing the most stable and likely binding mode. pnrjournal.com

Modern docking programs often treat the ligand as flexible, while the protein target can be treated as rigid or partially flexible to account for induced-fit effects. wikipedia.orgnih.gov This computational "matchmaking" allows researchers to screen large virtual libraries of compounds against a specific biological target to identify potential hits for drug development. wikipedia.orgmedium.com

| Stage | Description | Key Objective | Common Software/Tools |

|---|---|---|---|

| 1. Target Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank). It is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or pocket. | Create a computationally ready model of the biological target. | AutoDock Tools, Schrödinger Maestro, UCSF Chimera |

| 2. Ligand Preparation | The 2D or 3D structure of the ligand is created and optimized. This involves generating a low-energy 3D conformation, assigning charges, and defining rotatable bonds for flexibility. | Prepare the small molecule for flexible docking. | ChemDraw, Avogadro, Open Babel, AutoDock Tools |

| 3. Docking Execution | A search algorithm (e.g., genetic algorithm, Monte Carlo) systematically places the ligand in the target's binding site, exploring many possible conformations and orientations. | Find the most energetically favorable binding poses. | AutoDock Vina, Glide, GOLD, DockThor |

| 4. Scoring & Analysis | A scoring function evaluates each pose, calculating a binding energy or score. The results are ranked, and the top poses are analyzed to understand key interactions (e.g., hydrogen bonds, hydrophobic contacts). | Predict binding affinity and identify crucial intermolecular interactions. | Discovery Studio, PyMOL, LigPlot+ |

Computational chemistry, particularly methods rooted in quantum mechanics, provides powerful tools for elucidating the mechanisms of antioxidant activity and establishing a Quantitative Structure-Activity Relationship (QSAR). nih.govscienceopen.com QSAR models aim to correlate a compound's chemical structure with its biological activity, allowing for the prediction of a new compound's potential. nih.govnih.gov

For phenolic compounds, which include this compound, antioxidant activity is often assessed by their ability to scavenge free radicals. The primary mechanisms for this are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical.

Sequential Electron Transfer - Proton Transfer (SET-PT): The antioxidant first donates an electron, then a proton.

Sequential Proton Loss - Electron Transfer (SPLET): The antioxidant first loses a proton, then transfers an electron. mdpi.commdpi.com

Density Functional Theory (DFT) is a preferred computational method for studying these mechanisms. nih.govnih.gov By performing DFT calculations, researchers can determine several key molecular descriptors that predict antioxidant efficacy. nih.gov A smaller energy gap between the HOMO and LUMO orbitals generally indicates higher reactivity and a greater ability to donate electrons, a key feature of many antioxidants. nih.govpmf.unsa.ba

| Descriptor | Abbreviation | Relevance to Antioxidant Mechanism | Interpretation |

|---|---|---|---|

| Bond Dissociation Enthalpy | BDE | Crucial for the Hydrogen Atom Transfer (HAT) mechanism. It is the enthalpy change required to break the O-H bond homolytically. | A lower BDE value indicates that the hydrogen atom can be donated more easily, suggesting higher antioxidant activity. nih.govresearchgate.net |

| Ionization Potential | IP | Relates to the first step of the Sequential Electron Transfer-Proton Transfer (SET-PT) mechanism. It is the energy needed to remove an electron from the antioxidant. | A lower IP value suggests that the molecule can donate an electron more readily, indicating greater antioxidant potential via the SET-PT pathway. nih.govresearchgate.net |

| Proton Dissociation Enthalpy | PDE | Relevant to the second step of the SET-PT mechanism. | A lower PDE value facilitates the proton loss from the radical cation. mdpi.com |

| Proton Affinity | PA | Relates to the first step of the Sequential Proton Loss-Electron Transfer (SPLET) mechanism. It is the negative of the enthalpy of protonation. | A lower PA value indicates a more acidic proton, facilitating the initial deprotonation step in the SPLET mechanism. mdpi.com |

| Electron Transfer Enthalpy | ETE | Relevant to the second step of the SPLET mechanism. | A lower ETE value indicates a greater ease of electron donation from the antioxidant's anionic form. mdpi.com |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's capacity to donate an electron. The HOMO is the outermost orbital containing electrons. | A higher EHOMO value corresponds to a better electron-donating ability, which is favorable for antioxidant activity. researchgate.net |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's ability to accept an electron. | While less directly correlated with antioxidant donation, the HOMO-LUMO gap is a key indicator of reactivity. |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the HOMO and LUMO. It is an indicator of chemical reactivity and stability. | A smaller ΔE gap suggests the molecule is more reactive and can be more easily polarized, which is often correlated with higher antioxidant activity. nih.govnih.gov |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-Hydroxyphenyl 4-(decyloxy)benzoate

Direct academic literature focusing exclusively on this compound is not extensively available. However, research on homologous series of 4-hydroxyphenyl 4-(alkoxy)benzoates and other related liquid crystalline structures allows for a reasoned projection of its properties. Compounds in this family are primarily investigated for their liquid crystalline behavior, which is highly dependent on the length of the alkoxy chain. It is anticipated that this compound would exhibit calamitic (rod-like) mesomorphism, a common feature for such molecular structures. scirp.org

The following table summarizes typical mesomorphic properties observed in analogous 4-substituted phenyl 4'-alkoxybenzoate series, which can serve as a predictive model for the target compound.

| Alkoxy Chain Length | Observed Mesophases | Typical Transition Temperature Range (°C) |

| Short (e.g., C4-C6) | Nematic | 100-150 |

| Medium (e.g., C8-C10) | Nematic, Smectic A | 120-180 |

| Long (e.g., C12-C16) | Smectic A, Smectic C | 140-200 |

Identification of Unexplored Synthetic Avenues and Methodological Refinements

The synthesis of asymmetrically substituted hydroquinone (B1673460) derivatives like this compound presents a key challenge in preventing the formation of the disubstituted byproduct. A common synthetic route involves the esterification of hydroquinone with 4-(decyloxy)benzoic acid.

A prevalent method for such esterifications is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is effective for forming ester bonds under mild conditions. An alternative approach involves the reaction of p-hydroxybenzoic acid and hydroquinone in the presence of an esterification catalyst. google.com

Future refinements could focus on improving the selectivity of the monosubstitution. This might involve the use of protecting groups for one of the hydroxyl functions of hydroquinone, followed by esterification and subsequent deprotection. Another avenue for exploration is the use of enzymatic catalysis, which could offer higher selectivity and milder reaction conditions, thereby reducing the formation of byproducts. Continuous flow chemistry setups could also be employed to precisely control reaction parameters and potentially enhance the yield of the desired monosubstituted product.

Opportunities for Applying Advanced Spectroscopic and Structural Characterization Techniques

The characterization of this compound would benefit from a suite of advanced analytical techniques to fully elucidate its structural and physical properties.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): While standard ¹H and ¹³C NMR are fundamental for structural confirmation, advanced techniques like 2D NMR (COSY, HSQC, HMBC) would provide unambiguous assignment of all protons and carbons, confirming the connectivity of the molecule.

Fourier-Transform Infrared Spectroscopy (FTIR): This would be used to confirm the presence of key functional groups, such as the hydroxyl (-OH), ester carbonyl (C=O), and ether (C-O-C) linkages.

Structural and Thermal Analysis:

X-ray Diffraction (XRD): Single-crystal XRD, if suitable crystals can be grown, would provide the precise molecular and packing structure. Powder XRD would be essential for identifying the different liquid crystalline phases and determining parameters like layer spacing in smectic phases.

Differential Scanning Calorimetry (DSC): Essential for determining the temperatures and enthalpy changes of phase transitions (crystal to liquid crystal, liquid crystal to isotropic liquid). scirp.org

Polarized Optical Microscopy (POM): Allows for the visual identification of liquid crystalline textures, which is crucial for phase identification. nih.gov

Inverse Gas Chromatography (IGC): This technique has proven useful for studying the thermodynamic characteristics of similar liquid crystals and could be applied to investigate the surface properties and interaction parameters of this compound. nih.govtubitak.gov.tr

Potential for Computational Predictions Leading to Novel Derivative Design and Targeted Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of this compound and designing novel derivatives with tailored characteristics. bohrium.comtandfonline.com

Predictive Modeling:

Molecular Geometry and Electronic Properties: DFT calculations can optimize the molecular geometry and predict electronic properties such as the dipole moment and polarizability. These parameters are crucial in understanding the intermolecular forces that govern liquid crystalline behavior. nih.gov

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the electronic absorption and emission properties, which are relevant for optoelectronic applications.

Mesophase Prediction: While challenging, computational models are being developed to predict the type of liquid crystalline phases and transition temperatures based on molecular structure.

Derivative Design: By systematically modifying the structure of this compound in silico—for example, by altering the length of the alkoxy chain, introducing lateral substituents, or replacing the phenyl rings with other aromatic systems—it is possible to screen for derivatives with desired properties. This computational pre-screening can significantly streamline the experimental synthesis and characterization process, guiding researchers toward molecules with enhanced thermal stability, broader mesophase ranges, or specific optical and electronic characteristics.

Emerging Applications in Smart Materials, Optoelectronics, and Separation Technologies

The molecular structure of this compound, featuring a rigid core and a flexible tail, makes it a promising candidate for several advanced applications.

Smart Materials: The hydroxyl group provides a reactive site for incorporating this molecule into polymer networks, leading to the creation of stimuli-responsive materials. For instance, liquid crystal elastomers (LCEs) containing this moiety could exhibit shape-memory effects or be used as actuators that respond to thermal or optical stimuli.

Optoelectronics: The anisotropic nature of the liquid crystalline phase can be exploited in optoelectronic devices. rsc.org Molecules like this compound could be used as host materials in guest-host liquid crystal displays (LCDs) or as components in optical sensors. Functionalized graphene-based nanocomposites are also being explored for smart optoelectronic applications, and liquid crystals can play a role in these hybrid materials. nitech.ac.jpresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 4-Hydroxyphenyl 4-(decyloxy)benzoate, and what catalytic systems are commonly employed?